1,4-Bis(4-ethynylphenoxy)benzene
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Overview
Description
1,4-Bis(4-ethynylphenoxy)benzene is an organic compound characterized by its unique structure, which includes two ethynyl groups attached to phenoxy groups on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-ethynylphenoxy)benzene typically involves the reaction of 4-ethynylphenol with 1,4-dibromobenzene under Sonogashira coupling conditions. This reaction is catalyzed by palladium and copper iodide in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the ethynyl groups .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and minimize by-products. This includes precise control of temperature, pressure, and reaction time. Additionally, solvent recovery and recycling are implemented to reduce waste and improve the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-ethynylphenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form alkanes.
Substitution: The phenoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1,4-Bis(4-ethynylphenoxy)benzene has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of advanced polymers with high thermal stability and mechanical strength.
Biology: Investigated for its potential use in bio-compatible materials due to its inert nature.
Medicine: Explored for drug delivery systems owing to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism by which 1,4-Bis(4-ethynylphenoxy)benzene exerts its effects is primarily through its ability to form stable, conjugated systems. The ethynyl groups provide sites for further chemical modification, allowing the compound to participate in various polymerization reactions. The phenoxy groups enhance the compound’s solubility and compatibility with other materials, making it a versatile building block in materials science .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Similar structure but with phenyl groups instead of phenoxy groups.
1,3-Bis(4-ethynylphenoxy)benzene: Similar but with different substitution positions on the benzene ring.
1,4-Bis(4-pyridylethynyl)benzene: Contains pyridyl groups instead of phenoxy groups.
Uniqueness
1,4-Bis(4-ethynylphenoxy)benzene is unique due to its combination of ethynyl and phenoxy groups, which provide a balance of reactivity and stability. This makes it particularly useful in the synthesis of high-performance polymers and liquid crystals, where both thermal stability and optical properties are crucial .
Biological Activity
1,4-Bis(4-ethynylphenoxy)benzene (BEPB) is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, synthesis, and applications based on diverse scientific literature.
Chemical Structure and Properties
This compound is characterized by its biphenyl structure with ethynyl functional groups. Its molecular formula is C20H16O2, and it exhibits unique electronic properties due to the conjugated π-system formed by the ethynyl groups.
Table 1: Basic Properties of BEPB
Property | Value |
---|---|
Molecular Formula | C20H16O2 |
Molecular Weight | 304.34 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Synthesis
BEPB can be synthesized through various organic reactions, including the Sonogashira coupling reaction, which involves the coupling of 4-iodophenol with terminal alkynes in the presence of a palladium catalyst. The reaction conditions typically require anhydrous solvents and inert atmospheres to prevent side reactions.
Antimicrobial Activity
Recent studies have indicated that BEPB exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibacterial agent.
Case Study: Antimicrobial Testing
A study conducted in vitro assessed the effectiveness of BEPB against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be approximately 250 µg/mL, indicating moderate antibacterial activity. The compound was also tested against Escherichia coli, showing less efficacy compared to its performance against S. aureus .
Anticancer Activity
BEPB has also been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
Case Study: Anticancer Evaluation
In a study involving human breast cancer cells (MCF-7), BEPB demonstrated cytotoxicity with an IC50 value of approximately 30 µM after 48 hours of treatment. This suggests that BEPB could potentially serve as a lead compound in anticancer drug development .
The biological activity of BEPB is believed to stem from its ability to interact with cellular components such as proteins and nucleic acids. The ethynyl groups facilitate π-π stacking interactions and hydrogen bonding, which may enhance binding affinity to specific biological targets.
Applications in Research and Industry
This compound is not only significant for its biological activities but also finds applications in materials science, particularly in the development of organic semiconductors and liquid crystals due to its unique electronic properties.
Properties
CAS No. |
73899-88-4 |
---|---|
Molecular Formula |
C22H14O2 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
1,4-bis(4-ethynylphenoxy)benzene |
InChI |
InChI=1S/C22H14O2/c1-3-17-5-9-19(10-6-17)23-21-13-15-22(16-14-21)24-20-11-7-18(4-2)8-12-20/h1-2,5-16H |
InChI Key |
OWXOERHUAOEEFD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C#C |
Origin of Product |
United States |
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